4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-(3-chlorophenyl)-1H-1,2,3-triazol-5-amine
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Description
The compound “4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-(3-chlorophenyl)-1H-1,2,3-triazol-5-amine” is a heterocyclic organic compound. It contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .
Molecular Structure Analysis
The molecular structure of similar compounds was confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Scientific Research Applications
Synthesis and Characterization :
- The synthesis and characterization of related compounds, including analysis of their crystal structures and intermolecular interactions, have been extensively studied (Nadaf et al., 2019). These studies provide foundational knowledge for understanding the physical and chemical properties of similar triazole derivatives.
Corrosion Inhibition :
- Thiazole and triazole derivatives have been investigated for their effectiveness in inhibiting corrosion of metals, particularly iron. Quantum chemical parameters and molecular dynamics simulations have been used to understand their interaction with metal surfaces (Kaya et al., 2016).
Antimicrobial Activities :
- Triazole derivatives have shown potential in antimicrobial activities. The synthesis of novel triazole compounds and their effectiveness against various microorganisms have been explored, indicating their potential as antimicrobial agents (Bektaş et al., 2007).
Electroluminescent Properties :
- Studies on polyfluorene-based conjugated polymers containing triazole groups have revealed their potential in electroluminescent applications. These materials exhibit promising properties for use in polymer light-emitting diodes (PLEDs) (Huang et al., 2009).
Synthesis of Benzimidazoles :
- Research has also been conducted on the synthesis of benzimidazoles from bromophenyl isocyanides and amines, a process that can be related to the synthesis pathways of triazole compounds (Lygin & Meijere, 2009).
Antitumor Activity :
- Certain triazole-thiazol derivatives have been investigated for their antitumor activities. These studies involve understanding their crystal structures and evaluating their effectiveness against cancer cell lines (Ye et al., 2015).
Molecular Structure Analysis :
- The molecular structure of triazole derivatives, including analysis of their rotational disorder and vibrational frequencies, has been a subject of interest. This research provides insights into the stability and behavior of these compounds at the molecular level (Mirosław et al., 2015).
properties
IUPAC Name |
5-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(3-chlorophenyl)triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrClN5S/c18-11-6-4-10(5-7-11)14-9-25-17(21-14)15-16(20)24(23-22-15)13-3-1-2-12(19)8-13/h1-9H,20H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRDCJOFVIGTNBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=C(N=N2)C3=NC(=CS3)C4=CC=C(C=C4)Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrClN5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-(3-chlorophenyl)-1H-1,2,3-triazol-5-amine |
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